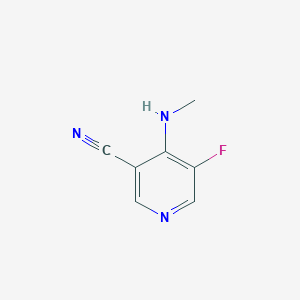

5-Fluoro-4-methylamino-nicotinonitrile

Description

Historical Context of Substituted Nicotinonitriles in Medicinal Chemistry and Organic Synthesis

The journey of nicotinonitrile derivatives in science has been marked by significant discoveries. Historically, the pyridine (B92270) ring, a core component of nicotinonitrile, has been identified in essential natural compounds like nicotinic acid (vitamin B3) and nicotinamide, which are vital for metabolic processes. bldpharm.comnih.gov The exploration of synthetic routes to create substituted nicotinonitriles has led to a wealth of knowledge regarding their therapeutic and biological properties. abovchem.comchemscene.com Over the years, this has resulted in the development of several marketable drugs, including the anticancer agents bosutinib (B1684425) and neratinib, as well as the cardiotonic agents milrinone (B1677136) and olprinone, underscoring the enduring importance of this chemical class. bldpharm.comnih.gov The continuous effort to devise new synthetic methodologies has made a diverse range of these compounds accessible for further research and application. nih.gov

Strategic Importance of the Nicotinonitrile Core as a Bioactive Scaffold

The nicotinonitrile framework is considered a "privileged scaffold" in drug discovery. cymitquimica.com Its structure allows for diverse substitutions, enabling chemists to fine-tune the molecule's properties to interact with specific biological targets. This adaptability has led to the discovery of nicotinonitrile derivatives with a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and antihypertensive properties. bldpharm.comchem-soc.si The pyridine ring's ability to form hydrogen bonds and engage in π-stacking interactions makes it a key component in designing molecules that can effectively bind to enzymes and receptors. Consequently, this scaffold is a frequent starting point for the development of new drugs targeting a variety of diseases. abovchem.com

Overview of Advanced Research Paradigms for Fluorinated Nicotinonitriles

The introduction of fluorine atoms into organic molecules is a well-established strategy in modern medicinal chemistry to enhance a drug's pharmacological profile. Fluorination can significantly improve metabolic stability, binding affinity, and bioavailability. In the context of nicotinonitriles, research into fluorinated derivatives is an active and promising area. The unique electronic properties of fluorine can alter the reactivity and biological activity of the parent molecule in beneficial ways. Advanced research now focuses on the selective incorporation of fluorine at various positions on the nicotinonitrile ring to explore these effects systematically. This includes the development of novel synthetic methods to access these fluorinated compounds efficiently. While the body of research on fluorinated nicotinonitriles is growing, detailed public-domain studies on specific isomers like 5-Fluoro-4-methylamino-nicotinonitrile remain limited.

While comprehensive research data on "this compound" is not extensively available in published literature, its chemical structure suggests it belongs to the class of substituted 4-aminonicotinonitriles. The properties of closely related compounds can provide some insight into its potential characteristics. Below is a table of related fluorinated nicotinonitrile derivatives found in chemical databases.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Amino-5-fluoronicotinonitrile | C₆H₄FN₃ | 137.11 |

| 4-Amino-6-chloro-5-fluoronicotinonitrile | C₆H₃ClFN₃ | 171.56 |

| 5-Fluoronicotinonitrile | C₆H₃FN₂ | 122.10 |

| 3-Fluoropyridine-4-carbonitrile | C₆H₃FN₂ | 122.10 |

This data is compiled from chemical database information and does not represent experimental results from dedicated studies on these specific compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6FN3 |

|---|---|

Molecular Weight |

151.14 g/mol |

IUPAC Name |

5-fluoro-4-(methylamino)pyridine-3-carbonitrile |

InChI |

InChI=1S/C7H6FN3/c1-10-7-5(2-9)3-11-4-6(7)8/h3-4H,1H3,(H,10,11) |

InChI Key |

NGKOFFAVTNTTOK-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=NC=C1C#N)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 4 Methylamino Nicotinonitrile

Established Synthetic Pathways for Nicotinonitrile Derivatives

The construction of the nicotinonitrile scaffold can be achieved through various synthetic strategies. These methods often focus on building the pyridine (B92270) ring with the desired substitution pattern or introducing the cyano group at a late stage. The pyridine ring is a core component of many pharmaceuticals, driving extensive research into its synthesis. nih.govresearchgate.netbohrium.com

Multicomponent Reaction (MCR) Approaches to Functionalized Nicotinonitriles

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step, making them highly valuable for green chemistry and the synthesis of diverse compound libraries. researchgate.netbohrium.commdpi.com Several MCRs have been developed for the synthesis of highly substituted pyridines, including nicotinonitriles.

A common MCR strategy for nicotinonitrile synthesis involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and a Michael donor, often in the presence of a catalyst. For instance, a one-pot, four-component reaction between a ketone, an aromatic aldehyde, malononitrile, and ammonium acetate can yield fully substituted pyridines. nih.gov The use of novel heterogeneous catalysts, sometimes under microwave irradiation, has been shown to improve reaction times and yields, contributing to more sustainable synthetic protocols. mdpi.comnih.gov

Table 1: Examples of Multicomponent Reactions for Nicotinonitrile Synthesis

| Reactants | Catalyst/Conditions | Product Type | Key Features |

|---|---|---|---|

| Aldehyde, Malononitrile, Thioacetamide | Base catalyst (e.g., piperidine) | 2-Thio-nicotinonitriles | Efficient construction of thiopyridine core. |

| Ketone, Aldehyde, Malononitrile, Ammonium Acetate | Zinc complex, Ethanol | Fully substituted pyridines | Environmentally friendly solvent, rapid reaction. nih.gov |

| Chalcone, Malononitrile, Ammonium Acetate | Ethanol, Reflux | 2-Amino-4,6-diaryl-nicotinonitriles | Straightforward synthesis from readily available chalcones. nih.gov |

| Aldehyde, 3-Oxopropanenitrile, Ammonium Acetate, 1-Phenylethanone | Magnetic H-bond catalyst, Solvent-free | Substituted nicotinonitriles | Green conditions, catalyst recyclability. nih.gov |

These MCR approaches highlight the versatility and efficiency of building the core nicotinonitrile structure with various substituents, which could be adapted for the synthesis of precursors to 5-Fluoro-4-methylamino-nicotinonitrile.

Strategies for Regioselective Fluorination and Amination on the Nicotinonitrile Ring

The introduction of fluorine and amino groups onto a pyridine ring with precise regiocontrol is a critical challenge in the synthesis of compounds like this compound.

Regioselective Fluorination: Direct C-H fluorination of pyridines is notoriously difficult due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. youtube.com However, significant progress has been made. One notable method employs silver(II) fluoride (AgF₂) for the site-selective fluorination of pyridines and diazines, which typically occurs at the position adjacent to the nitrogen atom. nih.govresearchgate.netacs.org For 3-substituted pyridines, fluorination often occurs selectively at the 2-position. acs.org Another approach involves the use of Selectfluor, an electrophilic fluorinating agent, which has been used for the regioselective fluorination of imidazo[1,2-a]pyridines, demonstrating its utility in heterocyclic systems. acs.orgacs.org Synthesizing 3-fluoropyridines can also be achieved through Rh(III)-catalyzed C-H functionalization of α-fluoro-α,β-unsaturated oximes with alkynes. nih.gov For meta-fluorination, direct nucleophilic fluorination of pyridine N-oxides has proven effective.

Regioselective Amination: The Chichibabin reaction is a classic method for the amination of pyridines, typically at the 2-position, but it often requires harsh conditions. ntu.edu.sggalchimia.com Modern methods provide more general and regioselective routes. For instance, pyridine can be converted into a phosphonium salt, which then reacts with sodium azide to produce an iminophosphorane, a precursor to an amino group. This strategy shows high regioselectivity, often for the 4-position. nih.gov Transition metal-catalyzed cross-coupling reactions are also widely used but require pre-functionalized substrates, such as halopyridines. nih.gov Radical-based amination methods have also been developed, which can offer alternative regioselectivities. acs.org For 3-phenylpyridine, amination has been shown to occur regioselectively at the less sterically hindered C6 position. ntu.edu.sg

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on known transformations. A likely strategy would involve the nucleophilic aromatic substitution (SNAr) on a di-halogenated precursor, such as 4-chloro-5-fluoro-nicotinonitrile or a related derivative.

A hypothetical synthetic sequence could start from a commercially available or readily synthesized fluorinated nicotinic acid or nicotinamide. The optimization of such a multi-step synthesis would involve a systematic variation of several parameters for each key step.

Table 2: Hypothetical Optimization Parameters for the Synthesis of this compound

| Reaction Step | Parameter to Optimize | Conditions to Screen | Desired Outcome |

|---|---|---|---|

| Chlorination of a 4-hydroxy precursor | Chlorinating Agent | POCl₃, SOCl₂, (COCl)₂ | High conversion, minimal side products |

| SNAr with methylamine | Solvent | DMSO, DMF, NMP, THF | Enhanced reaction rate and solubility |

| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | Efficient proton scavenging, avoiding side reactions | |

| Temperature and Time | Room temperature to 120°C; 1-24 hours | Complete reaction with minimal degradation |

The optimization process would aim to maximize the yield of the desired product at each stage while minimizing the formation of impurities. The choice of solvent is crucial in SNAr reactions, with polar aprotic solvents generally favoring the reaction rate. The base's strength and steric hindrance can influence the reaction's success, and temperature control is vital to balance reaction speed with the potential for decomposition or side reactions.

Functional Group Interconversions and Post-Synthetic Modifications

Post-synthetic modification allows for the diversification of a core molecular scaffold, enabling the synthesis of a library of related compounds for various applications. nih.govnih.govrsc.orgrsc.org The nitrile, amino, and fluoro groups on this compound offer multiple handles for such modifications.

Transformations Involving the Nitrile Moiety

The nitrile group is a versatile functional group that can be converted into a wide array of other functionalities. fiveable.meresearchgate.netchemistrysteps.comresearchgate.netlibretexts.org This versatility makes it a valuable synthetic handle in organic chemistry.

Common transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This transformation proceeds through an intermediate amide. chemistrysteps.comlibretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org Partial reduction to an aldehyde is also possible using milder reagents such as diisobutylaluminium hydride (DIBAL-H).

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the electrophilic carbon of the nitrile to form an imine intermediate, which upon hydrolysis yields a ketone. chemistrysteps.comlibretexts.org

Cycloaddition Reactions: The nitrile group can participate in various cycloaddition reactions to form heterocyclic rings, such as tetrazoles upon reaction with azides.

Table 3: Common Transformations of the Aromatic Nitrile Group

| Reagent(s) | Resulting Functional Group | Reaction Type |

|---|---|---|

| H₃O⁺ or OH⁻, Heat | Carboxylic Acid | Hydrolysis chemistrysteps.com |

| LiAlH₄, then H₂O | Primary Amine | Reduction libretexts.org |

| DIBAL-H, then H₂O | Aldehyde | Partial Reduction |

| R-MgBr, then H₃O⁺ | Ketone | Grignard Addition chemistrysteps.com |

| NaN₃ | Tetrazole | Cycloaddition |

Derivatization at the Amino and Fluoro Substituents

The secondary amino group and the fluorine atom on the pyridine ring also present opportunities for further functionalization, although the reactivity of the fluoro group is generally limited.

Derivatization of the Amino Group: The methylamino group is a nucleophilic site that can undergo various reactions:

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base would yield the corresponding amides or sulfonamides. These derivatives are common in medicinal chemistry. mdpi.com

Alkylation: Further alkylation could occur, though it may be challenging on an electron-deficient pyridine ring.

Derivatization for Analysis: For analytical purposes, amino groups are often derivatized to enhance their detection. Reagents like dansyl chloride, fluorescamine, or 9-fluorenylmethyl chloroformate (FMOC-Cl) are used to create fluorescent or UV-active derivatives. mdpi.com

Reactivity of the Fluoro Substituent: The C-F bond on an aromatic ring is generally strong and unreactive. However, in electron-deficient systems like fluoropyridines, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly if it is positioned ortho or para to a strong electron-withdrawing group. acs.orgnih.gov The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the activating effect of fluorine in SNAr. acs.org Therefore, the fluorine atom in this compound could potentially be displaced by strong nucleophiles under forcing conditions, although the presence of the activating cyano group and the deactivating amino group would influence this reactivity.

Exploration of Novel Reaction Pathways for Enhanced Structural Diversity

The pursuit of novel analogs of this compound with enhanced structural diversity is crucial for exploring its full potential in various applications. This can be achieved by leveraging the reactivity of its key functional groups: the methylamino group, the cyano group, and the pyridine ring itself.

Transformations of the Methylamino Group:

The secondary amine functionality of the methylamino group offers a handle for further derivatization. Acylation with various acyl chlorides or anhydrides can introduce a wide range of substituents, leading to the formation of corresponding amides. For instance, reaction with acetyl chloride would yield N-(5-cyano-3-fluoropyridin-4-yl)-N-methylacetamide. Similarly, sulfonylation with sulfonyl chlorides can produce sulfonamides. These reactions allow for the modulation of the electronic and steric properties of the molecule.

Reactions Involving the Cyano Group:

The cyano (nitrile) group is a versatile functional group that can be transformed into several other functionalities. researchgate.netchemistrysteps.com

Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile can furnish the corresponding carboxylic acid (5-fluoro-4-(methylamino)nicotinic acid) or carboxamide (5-fluoro-4-(methylamino)nicotinamide), respectively. chemistrysteps.com These derivatives can then participate in further reactions, such as esterification or amide coupling.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH4). chemistrysteps.com This would yield (4-(methylamino)-5-fluoropyridin-3-yl)methanamine, introducing a new basic center and a site for further functionalization.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides, to form tetrazole rings. This transformation introduces a bioisosterically significant heterocyclic moiety.

Modifications of the Pyridine Ring:

The pyridine ring itself, being electron-deficient, can undergo specific reactions. While the existing substituents activate the ring towards certain transformations, they also direct the position of these reactions. Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a key reaction type. wuxiapptec.com Although the 4-position is already substituted, under forcing conditions or with specific activation, further substitution or ring transformation reactions might be possible. For instance, ring-opening and subsequent recyclization could lead to entirely new heterocyclic systems. nih.gov

A summary of potential transformations is presented in the table below:

| Starting Functional Group | Reagents and Conditions | Product Functional Group |

| Methylamino | Acyl chloride, base | Amide |

| Methylamino | Sulfonyl chloride, base | Sulfonamide |

| Cyano | H3O+, heat | Carboxylic acid |

| Cyano | H2O, H+ or OH- | Carboxamide |

| Cyano | LiAlH4, then H2O | Primary amine |

| Cyano | NaN3, catalyst | Tetrazole |

Stereochemical Considerations and Regioselectivity in Synthesis

The synthesis of this compound from plausible precursors necessitates careful consideration of regioselectivity. Stereochemical considerations are primarily relevant if chiral centers are introduced during the synthesis or subsequent transformations.

A likely synthetic approach to this compound involves the nucleophilic aromatic substitution of a dihalogenated nicotinonitrile precursor, such as 4-chloro-5-fluoronicotinonitrile or 4-bromo-5-fluoronicotinonitrile, with methylamine.

Regioselectivity:

The key challenge in such a synthesis is to control the regioselectivity of the nucleophilic attack by methylamine. In a 4-halo-5-fluoronicotinonitrile, the incoming nucleophile can potentially attack at either the C4 or C5 position. The outcome of this reaction is governed by a combination of electronic and steric factors.

The pyridine nitrogen and the cyano group are both electron-withdrawing, which activates the pyridine ring towards nucleophilic attack. The positions ortho and para to the ring nitrogen (C2, C4, C6) are generally the most activated. In the case of a 3,4-disubstituted pyridine, the situation is more complex. The fluorine atom is highly electronegative and can influence the electron distribution in the ring.

Generally, in nucleophilic aromatic substitutions on halopyridines, the halogen at the 4-position is more labile than one at the 3- or 5-position. sci-hub.se For dihalopyridines, the regioselectivity can be influenced by the nature of the leaving groups and the nucleophile. For instance, in reactions of 3,4-dihalopyridines, nucleophilic attack often preferentially occurs at the 4-position. baranlab.org This preference can be attributed to the better stabilization of the Meisenheimer intermediate formed during the attack at the C4 position.

In the specific case of 4-chloro-5-fluoronicotinonitrile, the reaction with methylamine would be expected to favor the displacement of the chlorine atom at the C4 position over the fluorine atom at the C5 position. This is because, while fluorine is more electronegative, the carbon-chlorine bond is generally weaker and more polarizable, making the chlorine a better leaving group in many SNAr reactions.

To ensure high regioselectivity, the reaction conditions, including the solvent, temperature, and the presence of any catalysts, must be carefully optimized.

Stereochemical Considerations:

In the synthesis of this compound itself, there are no chiral centers, and therefore, no stereoisomers are formed. However, if any of the subsequent chemical transformations introduce a chiral center, for example, through the addition of a chiral moiety to the methylamino group or reactions at the aminomethyl group (if the nitrile is reduced), then stereochemical control would become a critical aspect. In such cases, the use of chiral reagents or catalysts would be necessary to achieve enantioselectivity. For instance, if the reduced aminomethyl derivative were to be acylated with a chiral carboxylic acid, a pair of diastereomers would be formed.

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure and Dynamics

NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms.

To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to map out the covalent framework of 5-Fluoro-4-methylamino-nicotinonitrile, a suite of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu For this compound, COSY spectra would reveal correlations between the protons of the methyl group and the amine proton, as well as between the aromatic protons on the nicotinonitrile ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. princeton.eduemerypharma.comyoutube.com This is crucial for assigning the carbon signals of the methyl group and the protonated carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. princeton.eduresearchgate.net This is particularly useful for determining the preferred conformation of the methylamino group relative to the nicotinonitrile ring.

| Technique | Information Provided | Application to this compound |

| COSY | ¹H-¹H correlations through 2-3 bonds | Confirms coupling between methyl and amine protons, and between ring protons. |

| HSQC | Direct ¹H-¹³C correlations (one bond) | Assigns carbon signals for the methyl group and protonated ring carbons. |

| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | Establishes connectivity between the methyl group and the ring, and identifies the nitrile carbon. |

| NOESY | ¹H-¹H correlations through space (up to ~5 Å) | Determines the spatial arrangement of the methylamino group relative to the ring. |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the local electronic environment of fluorine atoms. biophysics.orgwikipedia.org The ¹⁹F chemical shift is very sensitive to the nature of substituents on the aromatic ring and the solvent. biophysics.orgillinois.edu In this compound, the ¹⁹F NMR spectrum would exhibit a single resonance, the chemical shift of which provides insight into the electron-donating or -withdrawing effects of the methylamino and cyano groups. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) can be observed, providing additional structural information. thermofisher.com The magnitude of these coupling constants can help to confirm the position of the fluorine atom on the nicotinonitrile ring.

| ¹⁹F NMR Parameter | Structural Information |

| Chemical Shift (δ) | Provides information on the electronic environment of the fluorine atom. |

| Coupling Constant (J) | Reveals through-bond interactions with neighboring protons, confirming atom connectivity. |

Molecules are not static entities and can undergo various dynamic processes, such as bond rotation and conformational changes. copernicus.orgnih.gov For this compound, rotation around the C4-N bond of the methylamino group can lead to different conformations. Dynamic NMR techniques, such as variable temperature NMR and exchange spectroscopy (EXSY), can be used to study these conformational exchange processes. copernicus.orgnih.govutoronto.ca By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers to rotation and the relative populations of the different conformers. copernicus.orgbiorxiv.org

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

While NMR provides information about the structure in solution, single-crystal X-ray diffraction reveals the precise arrangement of atoms in the solid state. springernature.commdpi.comresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the three-dimensional structure of the molecule and how the molecules are arranged in the crystal lattice. aalto.fi

The X-ray crystal structure of this compound would provide precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. nih.govresearchgate.net This data allows for a detailed analysis of the molecular geometry. For instance, the C-F bond length can be compared to typical values for fluoroaromatic compounds, and the planarity of the nicotinonitrile ring can be assessed. The geometry around the nitrogen atom of the methylamino group would also be of interest, revealing the degree of pyramidalization.

| Parameter | Expected Value Range (Å or °) | Significance for this compound |

| C-C (aromatic) | 1.37 - 1.41 Å researchgate.net | Confirms the aromatic character of the nicotinonitrile ring. |

| C-N (ring) | 1.33 - 1.34 Å researchgate.net | Characterizes the bonds within the heterocyclic ring. |

| C-F | ~1.35 Å | Typical bond length for an aryl fluoride. |

| C-CN | ~1.44 Å | Bond length between the ring and the nitrile group. |

| C≡N | ~1.15 Å | Characteristic triple bond length of a nitrile. |

| C-N (amine) | ~1.37 Å | Reflects the partial double bond character due to resonance. |

| Bond Angles (ring) | ~120° | Consistent with a planar hexagonal ring. |

| Dihedral Angles | Variable | Describes the orientation of the methylamino group relative to the ring. |

In the solid state, molecules of this compound will interact with each other through various non-covalent forces, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. nih.gov X-ray diffraction analysis can identify and characterize these intermolecular interactions, revealing how the molecules pack together to form a supramolecular assembly. researchgate.net For example, hydrogen bonds may form between the amine proton of one molecule and the nitrogen atom of the nitrile group or the fluorine atom of a neighboring molecule. The aromatic rings may also engage in π-π stacking interactions. Understanding these interactions is crucial for explaining the physical properties of the solid material, such as its melting point and solubility.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting and Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule and probing its unique vibrational modes. These techniques are based on the principle that molecular bonds and groups of atoms vibrate at specific, quantifiable frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum. Raman spectroscopy, conversely, involves scattering of monochromatic light, where shifts in the frequency of the scattered light provide information about the vibrational modes.

For this compound, the vibrational spectra are expected to exhibit characteristic bands corresponding to its key functional moieties: the nitrile (-C≡N) group, the methylamino (-NHCH₃) group, the aromatic pyridine (B92270) ring, and the carbon-fluorine (C-F) bond.

The nitrile stretching vibration is typically observed as a sharp, intense band in the region of 2200-2260 cm⁻¹ in the IR spectrum. The presence of a strong absorption in this region would provide clear evidence for the cyano group. The secondary amine (N-H) stretching vibration of the methylamino group is expected to appear as a single, sharp band of medium intensity in the 3300-3500 cm⁻¹ range. The C-H stretching vibrations of the methyl group and the aromatic ring would be found in the 2850-3100 cm⁻¹ region.

The "fingerprint region" of the IR spectrum, typically from 1600 cm⁻¹ to 600 cm⁻¹, contains a complex series of absorptions corresponding to bending vibrations and skeletal vibrations of the entire molecule. Within this region, characteristic stretching vibrations of the pyridine ring are expected between 1400 and 1600 cm⁻¹. The C-F stretching vibration, which is typically strong, is anticipated to fall within the 1000-1400 cm⁻¹ range.

Raman spectroscopy would complement the IR data. While the nitrile stretch is also Raman active, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum compared to the IR spectrum. This can provide additional structural information about the substitution pattern of the pyridine ring.

A comprehensive analysis of both IR and Raman spectra, often aided by computational chemistry methods like Density Functional Theory (DFT), allows for the assignment of observed vibrational bands to specific atomic motions within the molecule. This detailed fingerprinting is crucial for confirming the identity and structural integrity of this compound.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | 3300-3500 | Medium-Strong | Weak-Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850-2970 | Medium | Medium |

| C≡N Stretch | 2200-2260 | Strong, Sharp | Medium |

| C=C/C=N Ring Stretch | 1400-1600 | Medium-Strong | Strong |

| C-F Stretch | 1000-1400 | Strong | Weak |

| N-H Bend | 1550-1650 | Medium | Weak |

| C-H Bend | 1350-1480 | Medium | Medium |

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through the analysis of fragmentation patterns. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of ions to four or more decimal places. This precision allows for the calculation of a unique elemental formula for the parent ion and its fragments.

For this compound (C₇H₆FN₃), the exact mass of the molecular ion [M]⁺˙ can be calculated and compared to the experimentally measured value, providing strong confirmation of the compound's elemental composition.

Furthermore, by subjecting the molecular ion to fragmentation, typically through collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The analysis of these fragment ions provides valuable information about the connectivity of atoms within the molecule. For this compound, several key fragmentation pathways can be predicted:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass corresponding to [M - 15]⁺.

Loss of HCN: Cleavage of the nitrile group could lead to a fragment ion of [M - 27]⁺.

Cleavage of the methylamino group: This could lead to various fragments depending on the specific bond cleavage.

Loss of a fluorine atom (•F): This would produce a fragment at [M - 19]⁺.

The high-resolution measurement of these fragment ions allows for the confirmation of their elemental formulas, which in turn helps to piece together the fragmentation pathway and confirm the initial structure.

Isotopic analysis is another key feature of HRMS. The natural abundance of isotopes (e.g., ¹³C, ¹⁵N) results in a characteristic isotopic pattern for the molecular ion and its fragments. The measured isotopic distribution can be compared to the theoretical distribution for a given elemental formula, providing an additional layer of confidence in the structural assignment. For a molecule containing one nitrogen atom, for instance, a small M+1 peak due to the natural abundance of ¹⁵N is expected.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Proposed Fragment Ion | Proposed Neutral Loss | Calculated Exact Mass (m/z) |

| [C₇H₆FN₃]⁺˙ (Molecular Ion) | - | 151.0546 |

| [C₆H₃FN₃]⁺ | •CH₃ | 136.0315 |

| [C₆H₆FN₂]⁺ | HCN | 124.0515 |

| [C₇H₆N₃]⁺ | •F | 132.0562 |

By combining the detailed functional group information from vibrational spectroscopy with the precise mass and fragmentation data from high-resolution mass spectrometry, a comprehensive and unambiguous structural elucidation of this compound can be achieved.

Computational and Theoretical Investigations of 5 Fluoro 4 Methylamino Nicotinonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. ijcce.ac.ir By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other key characteristics. For 5-Fluoro-4-methylamino-nicotinonitrile, DFT calculations offer a detailed understanding of its intrinsic properties. Studies on related fluorinated pyridines and nicotinonitrile derivatives have demonstrated that functionals like B3LYP combined with basis sets such as 6-311++G(d,p) provide an excellent balance of accuracy and computational efficiency for determining molecular properties. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. wikipedia.orgresearchgate.net

The energy of the HOMO is related to the molecule's ionization potential, indicating its electron-donating capability, whereas the LUMO's energy relates to its electron affinity. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap indicates a molecule is more reactive. ijcce.ac.ir For this compound, the electron-donating methylamino group and the electron-withdrawing fluorine and nitrile groups significantly influence the energies and distribution of these frontier orbitals.

Table 1: Representative Frontier Orbital Energies Calculated via DFT

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.58 | Electron-donating capacity, susceptibility to electrophilic attack. |

| LUMO Energy | -1.75 | Electron-accepting capacity, susceptibility to nucleophilic attack. |

| Energy Gap (ΔE) | 4.83 | Indicates high kinetic stability and moderate reactivity. |

Note: The values presented are illustrative and representative of typical DFT calculations for similar substituted nicotinonitrile structures.

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic agents. deeporigin.com The MEP map displays regions of varying electrostatic potential on the electron density surface. Typically, electron-rich areas, which are susceptible to electrophilic attack, are colored red (negative potential), while electron-deficient areas, prone to nucleophilic attack, are colored blue (positive potential). researchgate.net

For this compound, the MEP map would likely show a significant negative potential (red) around the nitrogen atom of the nitrile group and the fluorine atom, due to their high electronegativity. The nitrogen of the pyridine (B92270) ring would also exhibit negative potential. Conversely, the hydrogen atom of the methylamino group would show a region of positive potential (blue), indicating its potential to act as a hydrogen bond donor. nih.govnih.gov This analysis is crucial for understanding intermolecular interactions, particularly in biological systems. deeporigin.com

DFT calculations are widely employed to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). nih.gov Predicting these shifts is especially important for fluorinated aromatic compounds, where experimental assignment can be challenging. nih.gov Computational models often use scaling factors to correct for systematic errors and improve the correlation between calculated and experimental values. nih.gov The accuracy of these predictions depends on the chosen functional and basis set, with methods like ωB97XD/aug-cc-pvdz showing high accuracy for ¹⁹F NMR shifts. rsc.org

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can help in the assignment of experimental FT-IR and Raman spectra. nih.gov The calculated harmonic frequencies are often scaled to account for anharmonicity and achieve better agreement with experimental results. mdpi.com Analysis of the vibrational modes can confirm the presence of key functional groups, such as the C≡N stretch of the nitrile group and the N-H bending of the amino group. chemrxiv.org

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| -C≡N | Stretching | ~2230 | ~2221 |

| N-H (Amino) | Stretching | ~3410 | ~3419 |

| C-F | Stretching | ~1250 | Not specified |

Note: Experimental values are based on analogous nicotinonitrile derivatives. mdpi.com Calculated values are representative of typical DFT outputs.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction in Preclinical Contexts

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity. mdpi.comnih.gov For compounds like this compound, which belongs to a class of molecules often investigated as kinase inhibitors, docking studies are essential. cncb.ac.cnmdpi.com These simulations can identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govnih.gov

Following docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.com MD simulations provide a more realistic model of the biological environment, accounting for the flexibility of both the protein and the ligand, as well as the presence of solvent molecules. nih.gov This allows for the assessment of the stability of the predicted binding pose and the calculation of binding free energies, offering a more accurate prediction of the ligand's affinity for the target. researchgate.netacs.org For this compound, MD simulations could reveal how the methylamino and nitrile groups form stable hydrogen bonds within a kinase active site, and how the fluorinated pyridine ring engages in favorable hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By analyzing molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR can identify the key structural features that influence a compound's potency. For a series of nicotinamide or nicotinonitrile analogs, a QSAR study could reveal that factors like the hydrogen-bonding capacity of the amino group and the electronic properties of the fluorine substituent are critical for activity. nih.govmdpi.com

Pharmacophore modeling is another crucial tool in drug design that identifies the essential three-dimensional arrangement of steric and electronic features necessary for biological activity. mdpi.comwjgnet.com A pharmacophore model for a nicotinonitrile-based kinase inhibitor might include features such as a hydrogen bond donor (from the methylamino group), a hydrogen bond acceptor (from the nitrile or pyridine nitrogen), and an aromatic ring feature. wjgnet.comdovepress.com Such models can be used as 3D queries to screen large compound databases for novel molecules with the potential for similar biological activity. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. This is often achieved by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of one or more rotatable bonds (dihedral angles). uni-muenchen.deq-chem.comreadthedocs.io

For this compound, key rotatable bonds include the C-N bond of the methylamino group. A relaxed PES scan, where all other geometric parameters are optimized at each step of the scan, can reveal the most stable orientations of the methylamino group relative to the pyridine ring. joaquinbarroso.com Understanding the preferred conformation and the flexibility of the molecule is critical, as it dictates how well the molecule can fit into a protein's binding site. For instance, a PES scan could determine the energetic cost of rotating the methylamino group into a conformation required for optimal binding with a biological target. researchgate.net

Preclinical Biological Activity and Mechanistic Investigations

In Vitro Biological Target Identification and Validation Studies

Enzyme Inhibition Kinetics and Selectivity Profiling in Cell-Free Systems

TTI-101 is a competitive inhibitor that directly targets the STAT3 protein. tvarditherapeutics.comnih.gov It functions by binding to the Src homology 2 (SH2) domain of STAT3. aacrjournals.orgtvarditherapeutics.comnih.gov This binding action physically obstructs the recruitment of STAT3 to activated cytokine receptor complexes and prevents the subsequent phosphorylation of a key tyrosine residue (Y705). aacrjournals.orgguidetopharmacology.org This phosphorylation is a critical step for STAT3 activation, which is often mediated by Janus kinases (JAK) or Src kinases. guidetopharmacology.orgnih.gov By blocking this event, TTI-101 effectively prevents STAT3 homodimerization, its translocation to the nucleus, and its ability to act as a transcription factor. aacrjournals.orgmdpi.com

Surface Plasmon Resonance (SPR) studies have confirmed the competitive inhibition mechanism of TTI-101, demonstrating its ability to inhibit the binding of STAT3 to its immobilized phosphotyrosine (pY)-peptide ligand. tvarditherapeutics.com Unlike some other inhibitors that can cause protein aggregation, TTI-101 has been shown not to cause STAT3 aggregation or to covalently modify the STAT3 protein. tvarditherapeutics.comnih.gov

While primarily identified as a STAT3 inhibitor, comprehensive selectivity profiling against a broad panel of kinases is a standard procedure in drug development to understand potential off-target effects. However, specific, publicly available data from such broad, cell-free kinase selectivity panels for TTI-101 is not detailed in the provided search results. Its mechanism is described as selective for STAT3, preventing its transcriptional activity. nih.gov

Receptor Binding Affinity and Functional Assays in Cellular Models

TTI-101's mechanism is centered on inhibiting a downstream signaling molecule, STAT3, rather than binding directly to a cell-surface receptor. Its primary action is to prevent STAT3 from binding to the intracellular domains of activated cytokine and growth factor receptor complexes. aacrjournals.orgtvarditherapeutics.com The compound targets the pY-peptide binding site within the STAT3 SH2 domain, thereby competitively inhibiting the protein-protein interaction that is crucial for STAT3 activation. tvarditherapeutics.comnih.gov

Cellular Pathway Modulation and Signal Transduction Analysis

TTI-101 has been shown to modulate several key cellular pathways by inhibiting STAT3 signaling. This inhibition leads to the downregulation of STAT3-mediated gene expression, which impacts fundamental cellular processes. guidetopharmacology.org The compound has demonstrated the ability to modulate multiple intracellular pathways involved in cell proliferation, apoptosis, and migration. nih.gov

Investigation of Apoptosis, Proliferation, and Differentiation in Preclinical Cell Lines

In various preclinical cancer cell lines, TTI-101 has demonstrated significant effects on cell viability, proliferation, and apoptosis.

Proliferation: Treatment with TTI-101 leads to a dose- and time-dependent reduction in the viability of cancer cells. nih.gov For instance, in HeLa cervical cancer cells, the IC50 value (the concentration required to inhibit cell growth by 50%) was determined to be 32.4 µM after 24 hours and decreased to 18.7 µM after 48 hours. nih.gov The compound also significantly reduces the clonogenic ability, or the capacity of a single cell to form a colony, in these cells. nih.gov Studies in bladder cancer (BCa) spheroids and organoids also showed that TTI-101 significantly reduced proliferation, which was associated with the decreased expression of proliferation markers like PCNA and Cyclin D1. mdpi.com

Apoptosis: TTI-101 is a potent inducer of apoptosis, or programmed cell death. nih.gov In HeLa cells, treatment with the compound increased the apoptosis rate from approximately 3.4% in control cells to 30.3%. nih.gov This induction of apoptosis is linked to the dysregulation of key apoptosis-related proteins, including Bax, Bcl-2, and Caspase-3. nih.gov In bladder cancer models, TTI-101 treatment led to an increase in the apoptotic marker cleaved PARP and the activation of caspase 3/7. mdpi.comnih.gov

Cell Cycle: The compound has been shown to cause cell cycle arrest. In cervical cancer cells, TTI-101 induces a G2/M phase arrest, which is accompanied by a decrease in the mRNA levels of the cell cycle regulatory proteins CDK1 and Cyclin B1. nih.gov

| Cell Line Type | Effect | Key Findings | Reference |

|---|---|---|---|

| Cervical Cancer (HeLa) | Inhibition of Viability | Dose- and time-dependent reduction. IC50 of 18.7 µM at 48h. | nih.gov |

| Cervical Cancer (HeLa) | Induction of Apoptosis | Apoptosis rate increased to 30.3% from 3.4% in controls. | nih.gov |

| Cervical Cancer (HeLa) | Cell Cycle Arrest | Induced G2/M phase arrest; decreased CDK1 and Cyclin B1 mRNA. | nih.gov |

| Bladder Cancer (3D models) | Inhibition of Proliferation | Reduced spheroid/organoid size; decreased PCNA and Cyclin D1 expression. | mdpi.com |

| Bladder Cancer (3D models) | Induction of Apoptosis | Increased cleaved PARP and caspase 3/7 activation. | mdpi.comnih.gov |

Gene Expression and Proteomic Profiling Related to Compound Activity

By inhibiting the transcriptional activity of STAT3, TTI-101 alters the expression of a wide array of downstream target genes and proteins. guidetopharmacology.org

Proteomic Changes: Western blot analyses have consistently shown that TTI-101 treatment leads to a decrease in the levels of phosphorylated STAT3 (pSTAT3Y705), the active form of the protein. mdpi.com This is accompanied by the downregulation of key proteins involved in cell proliferation and the cell cycle, such as Proliferating Cell Nuclear Antigen (PCNA) and Cyclin D1. mdpi.comnih.gov Conversely, levels of apoptotic markers like cleaved Poly (ADP-ribose) polymerase (PARP) are significantly increased. mdpi.com In bladder cancer models, TTI-101 also decreased the expression of cancer stem cell markers CD44 and CD133. mdpi.comnih.gov

Gene Expression: In cervical cancer models, TTI-101 has been shown to target the STAT3/c-Myc signaling pathway. nih.gov In preclinical models of chemotherapy-induced neuropathy, gene expression analysis indicated that TTI-101 administration led to an enrichment in genes related to the TNFR1 pathway, suggesting a potential inhibition of TNF signaling, which can reduce STAT3 activation. tvarditherapeutics.com

| Protein Target | Effect | Associated Pathway/Process | Reference |

|---|---|---|---|

| pSTAT3 (Y705) | Decreased | STAT3 Signaling | mdpi.com |

| PCNA | Decreased | Cell Proliferation | mdpi.comnih.gov |

| Cyclin D1 | Decreased | Cell Cycle Regulation | mdpi.comnih.gov |

| Cleaved PARP | Increased | Apoptosis | mdpi.com |

| Caspase-3 | Increased Activity | Apoptosis | nih.gov |

| Bcl-2 | Dysregulated | Apoptosis | nih.gov |

| Bax | Dysregulated | Apoptosis | nih.gov |

| CD44 / CD133 | Decreased | Cancer Stem Cells | mdpi.comnih.gov |

Elucidation of Mechanism of Action in Preclinical Models

The mechanism of action for TTI-101 has been established through a convergence of in vitro and in vivo preclinical data. It is a first-in-class, orally bioavailable, small-molecule competitive inhibitor of STAT3. aacrjournals.orgnih.govnih.gov

The primary mechanism involves TTI-101 binding directly to the SH2 domain of STAT3. aacrjournals.orgnih.gov This action prevents the recruitment of STAT3 to activated receptor signaling complexes, thereby blocking its essential activation step: phosphorylation at tyrosine 705. aacrjournals.orgguidetopharmacology.org The inhibition of phosphorylation prevents STAT3 from forming homodimers, which is a prerequisite for its translocation into the nucleus to function as a transcription factor. aacrjournals.org

Assessment of Molecular Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

Information regarding the specific molecular interactions of 5-Fluoro-4-methylamino-nicotinonitrile with biological macromolecules such as DNA, RNA, and proteins is not publicly available.

Structure-Mechanism Relationship Studies

There are no publicly available studies detailing the structure-mechanism relationship of this compound.

Pharmacological Characterization in In Vivo Animal Models (Focused on Mechanistic Insights and Target Engagement, not Efficacy/Toxicity in Humans)

No in vivo pharmacological characterization data for this compound, focusing on mechanistic insights and target engagement in animal models, could be located in the public domain.

Role As a Synthetic Intermediate and Scaffold in Drug Discovery

Design and Synthesis of Novel Medicinal Agents Utilizing the Nicotinonitrile Core

The nicotinonitrile, or 3-cyanopyridine, framework is a privileged scaffold in drug discovery, forming the core of several marketed drugs. researchgate.net Its utility stems from its ability to act as a bioisostere for other aromatic systems and the synthetic tractability of its functional groups. The cyano group can be hydrolyzed, reduced, or cyclized, while the amino group and the pyridine (B92270) nitrogen offer sites for substitution and hydrogen bonding, respectively. The fluorine atom in 5-Fluoro-4-methylamino-nicotinonitrile can enhance metabolic stability, binding affinity, and membrane permeability of the final compound.

The nicotinonitrile scaffold is present in a variety of biologically active agents. For instance, derivatives of nicotinonitrile have been developed as potent inhibitors of various kinases, which are crucial targets in oncology. ekb.eg The synthesis of these complex molecules often relies on the strategic functionalization of the nicotinonitrile core, where substituents are added to modulate potency, selectivity, and pharmacokinetic properties. researchgate.net

Research has demonstrated the synthesis of diverse heterocyclic systems starting from nicotinonitrile precursors. For example, new classes of inhibitors for targets like Aurora kinases and tubulin polymerization have been created by introducing substituted phenoxyethylamino or pyridyloxyethylamino groups onto a 3-cyano-4-methyl-6-aminopyridine core. ekb.eg These synthetic strategies highlight the role of the nicotinonitrile moiety as a foundational element upon which complex and highly specific medicinal agents can be constructed.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are critical strategies in modern drug design used to discover novel chemotypes, improve drug-like properties, and circumvent existing patents. nih.govresearchgate.net Bioisosterism involves the substitution of atoms or groups with other groups that have similar physical or chemical properties, leading to a molecule with comparable biological activity. researchgate.net Scaffold hopping is a more significant evolution, where the central core of a molecule is replaced with a functionally equivalent but structurally distinct scaffold. nih.govu-strasbg.fr

In the context of this compound, these strategies can be applied in several ways:

Bioisosteric Replacement of Functional Groups: The fluorine atom could be replaced with other small, electron-withdrawing groups like a chlorine atom or a trifluoromethyl group to fine-tune electronic properties and binding interactions. The nitrile (-CN) group, a common feature in many enzyme inhibitors, can be swapped with other bioisosteres such as a tetrazole ring, an oxadiazole, or a carboxamide to alter metabolic stability, acidity, and hydrogen bonding capacity.

Scaffold Hopping of the Pyridine Ring: The entire nicotinonitrile core could be replaced by other heterocyclic systems like pyrimidine, pyrazole, or thiazole. nih.gov This approach aims to maintain the crucial three-dimensional arrangement of functional groups required for biological activity while exploring novel chemical space and potentially improving properties such as solubility or metabolic profile. nih.gov

These methods allow medicinal chemists to systematically modify a lead compound, navigating away from undesirable properties while retaining or enhancing therapeutic efficacy. u-strasbg.fr

Lead Optimization and Analog Design Based on Preclinical Structure-Activity Relationships

Lead optimization is the iterative process of refining the chemical structure of a promising compound to improve its efficacy, selectivity, and pharmacokinetic profile. This process is guided by Structure-Activity Relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity. nih.govnih.gov For compounds derived from the this compound scaffold, SAR exploration is crucial for developing clinical candidates.

An example of this process can be seen in the development of kinase inhibitors, where the nicotinonitrile core often serves as a "hinge-binding" motif that interacts with the backbone of the target protein. Optimization efforts would involve synthesizing a library of analogs where each functional group is systematically modified:

Modification of the Methylamino Group: The methyl group could be replaced with larger alkyl groups, cyclopropyl (B3062369) rings, or substituted aryl groups to probe for additional hydrophobic interactions within the target's binding pocket.

Substitution on the Pyridine Ring: While the core scaffold is 5-fluoro-4-methylamino, additional substituents could be introduced at other available positions on the pyridine ring to enhance potency or selectivity.

Derivatization of the Nitrile Group: The nitrile can be used as a synthetic handle to build more complex fused-ring systems, such as pyrido[2,3-d]pyrimidines, which are common in kinase inhibitors. nih.gov

The data gathered from testing these analogs allows for the construction of a detailed SAR model, guiding further design. For instance, in the optimization of certain inhibitors, it was found that specific substitutions on an associated phenyl ring were essential for potent activity. nih.gov

The following table illustrates a hypothetical SAR study for a series of kinase inhibitors based on a nicotinonitrile-derived scaffold, showing how modifications affect inhibitory concentration (IC₅₀).

| Compound ID | R1 (at 4-amino position) | R2 (at position 6) | Kinase IC₅₀ (nM) |

| A-1 | -CH₃ | H | 150 |

| A-2 | -CH₂CH₃ | H | 95 |

| A-3 | -Cyclopropyl | H | 50 |

| A-4 | -CH₃ | 2,6-dichlorophenyl | 12 |

| A-5 | -Cyclopropyl | 2,6-dichlorophenyl | 5 |

This data suggests that a cyclopropyl group at the R1 position and a dichlorophenyl group at the R2 position provide superior potency, guiding the next cycle of analog design.

Conceptual Development of Prodrugs and Targeted Delivery Systems

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical transformation. e-bookshelf.denih.gov This approach is used to overcome challenges such as poor solubility, low permeability, rapid metabolism, or lack of site-specificity. wiley-vch.demdpi.com For a molecule like this compound or its derivatives, several conceptual prodrug strategies could be employed.

Masking Polar Groups: The secondary amine of the methylamino group is a potential site for prodrug modification. It could be acylated to form an amide linkage (e.g., with an amino acid or a short peptide). This would mask the hydrogen-bonding capability of the amine, potentially increasing membrane permeability. Once inside the cell or in circulation, endogenous amidases could cleave the amide bond to release the active parent drug. This strategy is analogous to the design of nucleotide prodrugs (ProTides) which use masking groups to improve cell penetration. nih.gov

Targeted Delivery: A prodrug moiety could be designed to be a substrate for an enzyme that is overexpressed in a specific tissue, such as cancer cells. For example, linking the core molecule to a peptide recognized by tumor-associated proteases could lead to site-selective release of the active agent, increasing its concentration at the site of action and reducing systemic toxicity.

Improving Solubility: If a derivative of the nicotinonitrile scaffold suffers from poor aqueous solubility, a hydrophilic group like a phosphate (B84403) or a polyethylene (B3416737) glycol (PEG) chain could be temporarily attached, for instance, to the amino group. This would create a more water-soluble prodrug that, after administration, would be cleaved to release the active, more lipophilic drug. nih.govnih.gov

These conceptual strategies illustrate how the principles of prodrug design can be applied to drug candidates built from the this compound scaffold to enhance their therapeutic potential. mdpi.com

Emerging Research Directions and Future Outlook

Exploration of Novel Synthetic Methodologies for Enhanced Green Chemistry and Efficiency

The synthesis of fluorinated nitrogen heterocycles like 5-Fluoro-4-methylamino-nicotinonitrile is an area of active research, with a growing emphasis on developing environmentally friendly and efficient methods. Traditional fluorination processes can be hazardous and inefficient. researchgate.net Modern approaches aim to overcome these limitations through innovative catalytic systems and greener reaction conditions.

One promising direction is the use of transition-metal-catalyzed C–H functionalization. For instance, Rh(III)-catalyzed methods have been developed for the one-step preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govacs.org This approach is straightforward and can be conveniently set up in the air, avoiding the need for inert atmospheres. acs.org Challenges in such reactions include preventing the displacement of fluorine by nucleophilic solvents, which has been addressed by using non-hydroxylic solvents like t-BuOH. nih.gov

Another significant advancement is the adoption of mechanochemistry, which minimizes or eliminates the need for solvents. cardiff.ac.ukrsc.org Mechanochemical synthesis, often performed using ball-milling, has been shown to produce fluorinated heterocycles in excellent yields, sometimes superior to conventional solution-based methods. cardiff.ac.ukrsc.orgresearchgate.net This solvent-free technique not only reduces environmental impact but can also enhance reactivity and shorten reaction times, aligning with the principles of green chemistry. mdpi.com For example, the fluorocyclisation of unsaturated hydrazones using a fluoroiodane reagent has yielded fluorinated tetrahydropyridazines with comparable efficiency in both solution and mechanochemical setups. cardiff.ac.ukresearchgate.net

Late-stage fluorination, the introduction of a fluorine atom at a late step in a synthetic sequence, is particularly valuable for creating diverse analogs of complex molecules. nih.govnih.gov Methods using reagents like silver(II) fluoride (AgF2) allow for the site-selective fluorination of pyridines and diazines adjacent to the nitrogen atom under mild conditions. researchgate.net The resulting 2-fluoropyridine intermediates can then undergo nucleophilic aromatic substitution (SNAr) to introduce a variety of functional groups, demonstrating a versatile strategy for functionalizing complex, medicinally relevant compounds. nih.govacs.org

| Method | Key Features | Advantages | Reference |

| Rh(III)-Catalyzed C–H Functionalization | One-step synthesis from α-fluoro-α,β-unsaturated oximes and alkynes. | Straightforward, can be performed in air, high regioselectivity. | nih.govacs.org |

| Mechanochemistry (Ball-Milling) | Solvent-free or solvent-minimized reaction conditions. | Environmentally friendly, potentially higher yields and faster reactions. | cardiff.ac.ukrsc.orgresearchgate.net |

| Late-Stage Fluorination (e.g., with AgF2) | Introduction of fluorine at a late synthetic stage, followed by SNAr. | Allows for rapid diversification of complex molecules and medicinally relevant compounds. | researchgate.netnih.govacs.org |

Application in Novel Therapeutic Areas Based on Deep Mechanistic Insights

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. ekb.egresearchgate.netnih.gov The incorporation of fluorine can further enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. researchgate.net

In oncology, nicotinonitrile derivatives have shown significant potential. nih.gov They have been designed as inhibitors of several key kinases involved in cancer progression, such as Pim kinase, Aurora kinases, and tyrosine kinases (TK). ekb.egnih.govcarta-evidence.orgresearchgate.net For example, certain novel nicotinonitrile derivatives have demonstrated potent inhibition of Pim kinase isoforms, inducing apoptosis and cell cycle arrest in cancer cell lines like HepG2 (liver cancer) and MCF-7 (breast cancer). carta-evidence.orgnih.gov Some compounds exhibited IC50 values in the sub-micromolar range, comparable to established pan-kinase inhibitors. nih.gov Mechanistic studies have revealed that these compounds can upregulate pro-apoptotic proteins like P53 and Bax while downregulating the anti-apoptotic protein Bcl-2. ekb.egnih.gov

Beyond cancer, fluorinated nicotinonitriles are being explored for other diseases. Research into related fluorinated heterocycles has shown potent antiviral, anti-inflammatory, and enzymatic inhibitory activities. nih.gov For example, some fluorinated pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from nicotinonitrile precursors, have displayed outstanding antifungal activity and potent inhibition of bacterial DNA gyrase. researchgate.net This suggests that this compound could serve as a valuable building block for developing new anti-infective agents that may help overcome existing drug resistance. researchgate.net

| Therapeutic Area | Target/Mechanism of Action | Example Activity of Derivatives | Reference |

| Oncology | Pim Kinase Inhibition | IC50 ≤ 0.28 μM against three Pim kinase isoforms. | nih.gov |

| Oncology | Tyrosine Kinase (TK) Inhibition | Inhibition of TK by 86-89% with IC50 values of 311-352 nM. | nih.gov |

| Oncology | Apoptosis Induction | Upregulation of P53 and Bax; downregulation of Bcl-2. | ekb.egnih.gov |

| Infectious Diseases | DNA Gyrase Inhibition | 1.66-fold the activity of ciprofloxacin against DNA gyrase A. | researchgate.net |

| Infectious Diseases | Antifungal Activity | MIC of 1.95 µg/ml toward Candida albicans. | researchgate.net |

| Inflammation | Bradykinin Receptor Antagonism | IC50 of 23 nM against B1 receptor for a fluorinated pyrazole. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Identification and Addressing of Specific Research Gaps and Challenges in Fluorinated Nicotinonitrile Chemistry

Despite significant progress, several challenges and research gaps remain in the field of fluorinated nicotinonitrile chemistry. A primary hurdle is the development of broadly applicable and selective late-stage fluorination methods. nih.govpharmtech.com While progress has been made, many current techniques are limited in their substrate scope or functional group tolerance, particularly with complex heterocyclic systems. nih.govrsc.org The direct and selective C–H fluorination of unactivated bonds remains a formidable challenge. rsc.org

Another significant issue is the handling of fluorinating reagents. Many traditional reagents are hazardous, toxic, or difficult to manage, necessitating the development of safer and more practical alternatives. wikipedia.org The synthesis of organofluorine compounds is often challenging due to the scarcity of naturally occurring fluorinated molecules to use as starting points. mdpi.com

Furthermore, there is a need for a deeper understanding of the precise mechanisms by which fluorine substitution impacts biological activity. While it is known that fluorine can alter properties like pKa, conformation, and metabolic stability, its effects can be highly context-dependent. beilstein-journals.org A more systematic exploration of these structure-activity relationships, aided by computational tools, is required to rationally design next-generation fluorinated drugs. Bridging the gap between discovering potent compounds in vitro and achieving success in vivo also remains a critical challenge, requiring a continued focus on optimizing pharmacokinetic and pharmacodynamic properties. researchgate.net

| Research Gap/Challenge | Description | Potential Solutions |

| Late-Stage Fluorination | Difficulty in introducing fluorine into complex molecules at a late synthetic stage with high selectivity and functional group tolerance. nih.govpharmtech.com | Development of new transition-metal catalysts and photoredox catalysis methods. rsc.org |

| Reagent Safety and Handling | Many fluorinating agents are toxic or hazardous, posing safety and environmental concerns. wikipedia.org | Design of novel, safer fluorinating reagents; adoption of green chemistry principles like mechanosynthesis. cardiff.ac.ukmdpi.com |

| Synthetic Accessibility | The scarcity of naturally occurring fluorinated compounds makes the synthesis of novel organofluorine molecules challenging. mdpi.com | Development of efficient methods using fluorinated building blocks and novel synthetic routes. acs.org |

| Predictive Mechanistic Understanding | The precise influence of fluorine on a molecule's biological properties is often unpredictable and context-dependent. beilstein-journals.org | Systematic SAR studies combined with advanced computational modeling and AI-driven predictions. |

Q & A

Q. What are the optimized synthetic routes for preparing 5-Fluoro-4-methylamino-nicotinonitrile, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step protocols, including nucleophilic substitution and cyanation reactions. For example:

- Fluoro group introduction : Use fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to minimize hydrolysis .

- Methylamino substitution : React intermediates with methylamine in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours. Monitor progress via TLC or HPLC .

- Cyanation : Employ KCN or CuCN in the presence of a palladium catalyst to install the nitrile group. Optimize temperature (80–100°C) to avoid side reactions like decarboxylation .

Key considerations : Solvent polarity, catalyst loading, and reaction time significantly impact yield (typically 50–70%) and purity (>95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Emergency measures :

- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .

- Skin contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .

- Waste disposal : Neutralize acidic/basic residues before incineration to avoid toxic gas release .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Spectroscopic analysis :

- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the fluoro and methylamino groups in substitution reactions?

The fluoro group acts as a strong electron-withdrawing substituent, directing electrophilic attacks to the para position. Its substitution with nucleophiles (e.g., amines) proceeds via an SNAr mechanism, requiring polar solvents (e.g., DMSO) and elevated temperatures (80–100°C) . The methylamino group participates in hydrogen bonding, influencing solubility and crystallinity. Its steric hindrance can slow down subsequent reactions, necessitating excess reagents or prolonged reaction times .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural analysis?

- Artifact identification : Check for solvent impurities (e.g., DMSO-d6 residual protons at δ 2.5 ppm) or water signals .

- Dynamic effects : Assess temperature-dependent NMR to detect tautomerism or rotameric equilibria affecting peak splitting .

- Computational validation : Compare experimental 13C NMR shifts with DFT-calculated values (e.g., using Gaussian) to confirm assignments .

Q. What strategies enhance the bioactivity of this compound derivatives in drug discovery?

- Structural modifications :

- Nitrile to amide conversion : Improves solubility and target binding via hydrogen bonding .

- Fluoro substitution : Enhances metabolic stability and membrane permeability .

- SAR studies : Test derivatives against kinase assays (e.g., EGFR or JAK2) to correlate substituent position/electronic effects with IC50 values .

Q. How do multi-component domino reactions improve the synthesis of complex nicotinonitrile-based heterocycles?

- Methodology : Combine this compound with aldehydes and amines in a one-pot cascade reaction. Use catalysts like FeCl3 or organocatalysts (e.g., proline) to enable cyclization and C–C bond formation .

- Advantages : Reduces purification steps, increases atom economy (70–85% yield), and enables rapid library generation for high-throughput screening .

Q. What analytical methods address discrepancies in reported reaction yields for similar nicotinonitrile derivatives?

- Reproducibility checks : Verify catalyst purity (e.g., Pd/C vs. Pd(OAc)2) and solvent dryness .

- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated or dimerized species) .

- Scale-up adjustments : Optimize stirring efficiency and heating uniformity to mitigate exothermic side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.